O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine
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Overview
Description
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is a derivative of the amino acid serine. It is a compound with the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol . This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar protection and deprotection steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Serine: The parent amino acid from which 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is derived.
Alanine derivatives: Compounds with similar structures but different functional groups.
Other protected amino acids: Such as N-Boc-protected amino acids.
Uniqueness
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is unique due to its specific tert-butoxy protection, which provides stability and allows for selective reactions in synthetic pathways. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H17NO5 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
OWWAJFUNIXPXLF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(C(=O)O)N |
Origin of Product |
United States |
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